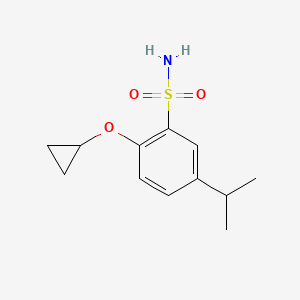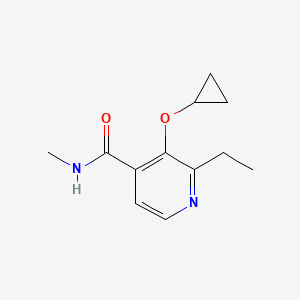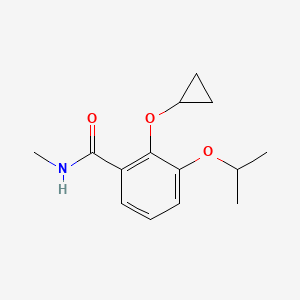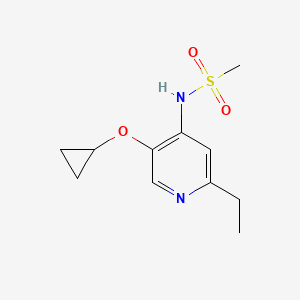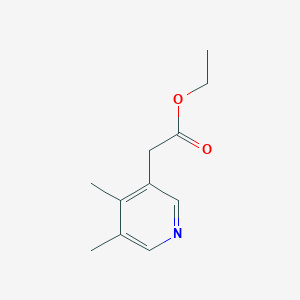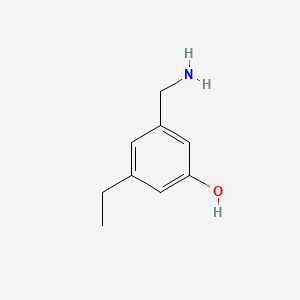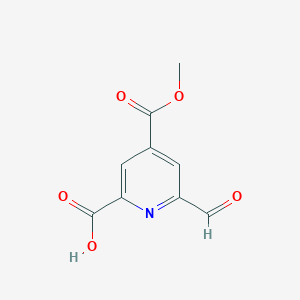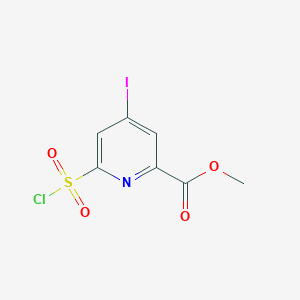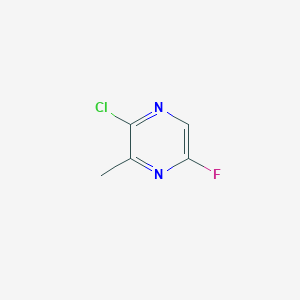
2-Chloro-5-fluoro-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylpyrazine typically involves the halogenation of pyrazine derivatives. One common method is the chlorination and fluorination of 3-methylpyrazine. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methylpyrazine
- 2-Fluoro-5-methylpyrazine
- 3-Chloro-5-fluoropyrazine
Uniqueness
2-Chloro-5-fluoro-3-methylpyrazine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C5H4ClFN2 |
|---|---|
Peso molecular |
146.55 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
Clave InChI |
QJGBOGLDPSXOOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


